2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane
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Overview
Description
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is an organic compound characterized by its complex molecular structure It is composed of two nitrophenoxy groups attached to a dioxane ring through ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with 2,3-dichloro-1,4-dioxane under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2,3-bis[2-(2-aminophenoxy)ethoxy]-1,4-dioxane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane involves its interaction with molecular targets through its nitrophenoxy groups. These groups can participate in various chemical reactions, such as hydrogen bonding and electron transfer, which can modulate the activity of biological molecules and pathways. The ethoxy linkages and dioxane ring provide structural stability and influence the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane
- 1,2-bis[2-(2-nitrophenoxy)ethoxy]ethane
- 2,3-bis[2-(2-chlorophenoxy)ethoxy]-1,4-dioxane
Uniqueness
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is unique due to the specific positioning of the nitrophenoxy groups and the dioxane ring, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-5-1-3-7-17(15)27-9-11-29-19-20(32-14-13-31-19)30-12-10-28-18-8-4-2-6-16(18)22(25)26/h1-8,19-20H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLTKHPXYPDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OCCOC2=CC=CC=C2[N+](=O)[O-])OCCOC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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